Product packaging for 3-Butyl-2-pyrrolidinone(Cat. No.:)

3-Butyl-2-pyrrolidinone

Cat. No.: B8482255
M. Wt: 141.21 g/mol
InChI Key: DNCSAZOZOPMDOV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrrolidinone Core Structures in Synthetic and Medicinal Chemistry

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of biologically active molecules, including natural products and synthetic pharmaceuticals. acs.orgnih.gov This scaffold's importance stems from its ability to engage in various biological interactions, making it a privileged structure in drug discovery. aalto.fi Historically, the pyrrolidinone core has been identified in numerous alkaloids and has served as a versatile building block for the synthesis of complex molecular architectures. acs.orgresearchgate.net

The synthetic versatility of the pyrrolidinone ring allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. acs.orgaalto.fi This has led to the development of a plethora of pyrrolidinone derivatives with diverse pharmacological effects, including anticonvulsant, anticancer, and antimicrobial activities. aalto.fiacs.org The parent compound, 2-pyrrolidinone (B116388), is produced industrially from gamma-butyrolactone (B3396035) and ammonia (B1221849) and serves as a precursor to many commercially important chemicals, including the racetam family of drugs. wikipedia.orgechemi.com

Overview of Key Butylpyrrolidinone Isomers and Derivatives in Contemporary Research

The attachment of a butyl group to the pyrrolidinone core can occur at several positions, leading to distinct isomers. The most extensively studied isomer is 1-butyl-2-pyrrolidinone, also known as N-butylpyrrolidinone (NBP).

1-Butyl-2-pyrrolidinone (N-Butylpyrrolidinone or NBP) has emerged as a significant compound in contemporary research, primarily as a "green" solvent alternative to more toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). ontosight.ai NBP is noted for its high boiling point, chemical stability, and favorable toxicological profile, making it a suitable medium for various chemical transformations, including cross-coupling reactions and heterocycle synthesis. ontosight.ai Its application has been explored in solid-phase peptide synthesis (SPPS), where it has shown to be a viable and, in some cases, superior replacement for dimethylformamide (DMF), leading to reduced side reactions like racemization. bohrium.comacs.org

In contrast, 3-Butyl-2-pyrrolidinone is a less-explored isomer. Scientific literature specifically detailing the synthesis, properties, and applications of this compound is scarce. However, research into other 3-substituted pyrrolidinones provides a basis for understanding its potential. For instance, studies on 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have revealed significant anticonvulsant activity. acs.org The introduction of substituents at the 3-position is a known strategy for modulating the biological properties of the pyrrolidinone core. acs.org

Other isomers, such as 4-butyl- and 5-butyl-2-pyrrolidinone , are also theoretically possible but have received limited attention in academic research compared to the 1- and 3-substituted analogues.

The following table provides a comparative overview of the known properties of different butylpyrrolidinone isomers, highlighting the disparity in available data.

Property1-Butyl-2-pyrrolidinone (NBP)This compound
CAS Number 3470-98-2 nih.govNot readily available
Molecular Formula C₈H₁₅NO nih.govC₈H₁₅NO
Molecular Weight 141.21 g/mol nih.gov141.21 g/mol
Boiling Point ~241 °C ontosight.aiData not available
Melting Point < -75 °C echemi.comData not available
Key Research Area Green solvent, peptide synthesis ontosight.aiacs.orgLargely unexplored

Scope and Research Trajectories within Butylpyrrolidinone Science

The future of butylpyrrolidinone research appears to be branching into several key areas, largely dictated by the specific isomer.

For 1-Butyl-2-pyrrolidinone , the primary trajectory is its continued development and implementation as a sustainable solvent in both academic and industrial settings. Research will likely focus on expanding its use in a wider range of chemical reactions, optimizing reaction conditions, and exploring its potential in polymer chemistry and materials science.

For This compound and other C-substituted isomers, the research trajectory is more speculative but holds significant potential in medicinal chemistry. Based on studies of related 3-substituted pyrrolidinones, future research could explore:

Synthesis and Biological Screening: Developing efficient synthetic routes to this compound and its derivatives, followed by screening for various biological activities, such as anticonvulsant, analgesic, and anticancer properties. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the butyl group at the 3-position, potentially in combination with other substituents, influences the compound's interaction with biological targets.

Development of Novel Therapeutics: Utilizing this compound as a scaffold for the design of new drug candidates.

The table below summarizes the biological activities observed in various 3-substituted pyrrolidinone derivatives, suggesting potential research directions for this compound.

3-Substituent(s)Observed Biological ActivityReference
DiethylAnticonvulsant acs.org
Benzyl, EthylAnticonvulsant acs.org
Cyano, CyclopropylTyrosine kinase 2 (Tyk2) inhibition nih.gov
Peptidic or pseudo-peptidic groupsModulation of protein binding properties acs.org
1H-indol-3-ylHigh affinity for 5-HT1A receptors bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B8482255 3-Butyl-2-pyrrolidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-butylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-4-7-5-6-9-8(7)10/h7H,2-6H2,1H3,(H,9,10)

InChI Key

DNCSAZOZOPMDOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCNC1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Butylpyrrolidinones

Strategies for the Construction of the Pyrrolidinone Ring System

The formation of the pyrrolidinone ring, a five-membered lactam, is a cornerstone of synthesizing a wide array of derivatives. Key strategies include lactamization and other cyclization approaches.

Lactamization Reactions

Lactamization, the intramolecular reaction between an amine and a carboxylic acid derivative, is a direct method for forming the amide bond within the pyrrolidinone ring. This can be achieved through the cyclization of a suitable amino acid precursor. For instance, a derivative of 4-aminobutanoic acid can undergo intramolecular cyclization to yield the pyrrolidinone structure. This class of reactions is fundamental for the synthesis of lactams.

Cyclization Approaches (e.g., Paal-Knorr pyrrole (B145914) synthesis, cyclization of amino alcohols/ketones)

Alternative cyclization methods provide versatile routes to the pyrrolidinone skeleton.

The Paal-Knorr pyrrole synthesis is a well-established method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While this reaction typically yields pyrroles, modifications and variations of the starting materials can lead to related heterocyclic structures. The reaction is often conducted under neutral or weakly acidic conditions, as strongly acidic conditions may favor the formation of furans. organic-chemistry.org The mechanism involves the amine attacking the carbonyl groups, leading to a ring formation, followed by the removal of water. alfa-chemistry.com

Cyclization of amino alcohols is another significant strategy for constructing the pyrrolidinone ring. This can be achieved through various methods, including acid-promoted cyclodehydration. rsc.org For example, conjugate additions of amino alcohols to vinyl sulfones, followed by a series of steps including intramolecular alkylation, can provide substituted pyrrolidines. acs.org Additionally, a one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols, which bypasses the need for the typical protection-activation-cyclization-deprotection sequence.

Synthesis of N-Butyl-2-pyrrolidinone (1-Butyl-2-pyrrolidinone)

N-Butyl-2-pyrrolidinone, also known as 1-Butyl-2-pyrrolidinone, is a specific derivative where a butyl group is attached to the nitrogen atom of the pyrrolidinone ring. nih.govnist.gov Several synthetic routes are employed for its production.

Alkylation of 2-Pyrrolidinone (B116388) with Butyl Halides

A straightforward method for synthesizing N-Butyl-2-pyrrolidinone is the alkylation of 2-pyrrolidinone. In this reaction, the hydrogen atom on the nitrogen of the 2-pyrrolidinone ring is substituted with a butyl group. This is typically achieved by reacting 2-pyrrolidinone with a butyl halide, such as butyl bromide or butyl chloride, in the presence of a base. chemicalbook.com The base deprotonates the nitrogen, making it a more effective nucleophile to attack the butyl halide.

Reactant 1Reactant 2ProductConditions
2-PyrrolidinoneButyl Halide (e.g., Butyl Bromide)N-Butyl-2-pyrrolidinonePresence of a base

Hydrogenation of Unsaturated Pyrrolidinone Precursors

Catalytic hydrogenation provides a high-yield pathway for the synthesis of N-Butyl-2-pyrrolidinone from unsaturated precursors. One such method involves the selective reduction of the carbon-carbon double bond in 1-(1-buten-1-yl)-2-pyrrolidinone. This reaction is typically performed under a hydrogen atmosphere using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate (B1210297) at elevated temperature and pressure.

PrecursorProductCatalystConditionsYield
1-(1-buten-1-yl)-2-pyrrolidinoneN-Butyl-2-pyrrolidinonePalladium-on-Carbon (Pd/C)Hydrogen atmosphere, 100°C, 4 MPaUp to 98%

Condensation of Primary Amines with γ-Butyrolactone

The reaction of γ-butyrolactone with primary amines is a widely used industrial method for producing N-substituted 2-pyrrolidones. wikipedia.org In this process, γ-butyrolactone is treated with a primary amine, in this case, butylamine (B146782), to yield N-Butyl-2-pyrrolidinone. wikipedia.org This reaction is often carried out at high temperatures and pressures. chemicalbook.com For instance, a multi-stage process can be employed where γ-butyrolactone and an amine are reacted to form 2-pyrrolidone, which is then alkylated with butanol in subsequent steps at high temperatures to achieve a high purity product.

Reactant 1Reactant 2Product
γ-ButyrolactoneButylamineN-Butyl-2-pyrrolidinone

Derivatization and Functionalization of Butylpyrrolidinone Scaffolds

The functionalization of the butylpyrrolidinone core is crucial for developing new chemical entities with diverse properties. This section explores various synthetic transformations to introduce different functional groups and build more complex molecular architectures.

Synthesis of Substituted Pyrrolidinone Derivatives

The incorporation of fluorine, particularly the difluoromethylene (CF2) group, into organic molecules can significantly alter their biological and chemical properties. Several strategies exist for the synthesis of fluorinated γ-lactams, which can be applied to create analogues of 3-butyl-2-pyrrolidinone.

One approach involves a cascade nitro reduction-heterocyclization sequence starting from the 1,4-addition of nitroalkane anions to electrophilic gem-difluoroalkenes. This method allows for the synthesis of γ-lactams bearing a gem-difluorinated side chain at the 4-position. The flexibility of this strategy also permits the introduction of substituents at other positions on the pyrrolidinone ring.

Another methodology focuses on the synthesis of gem-difluoro-δ-lactams through the cycloisomerization of gem-difluoropropargyl amides. While this produces a six-membered ring, the underlying principles of handling fluorinated building blocks are relevant. The introduction of a gem-difluoromethylene moiety can enhance the biological activity of lactams; for example, gem-difluoro-γ-lactams have been shown to inhibit γ-lactamase.

The synthesis of β-lactams with gem-difluoroalkene and difluoromethyl groups has also been reported, starting from 4-CF3-β-lactams. These transformations highlight methods for manipulating fluorinated groups on a lactam scaffold.

Table 1: Synthetic Approaches for Fluorinated Lactams

Starting Material(s) Key Reaction Step(s) Resulting Fluorinated Lactam
Nitroalkane & gem-difluoroalkene 1,4-addition, nitro reduction, heterocyclization γ-Lactam with gem-difluorinated side chain
gem-Difluoropropargyl amide Cycloisomerization gem-Difluoro-δ-lactam

Pyrrolidine-2,5-diones (Succinimides): The synthesis of pyrrolidine-2,5-diones typically involves the cyclization of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with amines. A more direct conversion from a pre-existing pyrrolidinone ring can be achieved through oxidation. For instance, the thermal oxidation of 2-pyrrolidone in the presence of air at elevated temperatures (150°C) has been shown to yield succinimide (B58015) (pyrrolidine-2,5-dione). thieme-connect.com This method could potentially be applied to this compound to generate 3-butylpyrrolidine-2,5-dione.

Pyrrolidine-2,3-diones: Pyrrolidine-2,3-diones are valuable synthetic intermediates. Their synthesis is often accomplished through multi-component reactions rather than by direct oxidation of a 2-pyrrolidinone. A common route involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, which can produce densely functionalized pyrrolidine-2,3-diones. thieme.de Another biocatalytic approach uses a laccase-catalyzed oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively form highly functionalized pyrrolidine-2,3-diones. researchgate.net These methods build the dione (B5365651) ring system from acyclic or different heterocyclic precursors.

Table 2: General Synthetic Routes to Pyrrolidinediones

Target Derivative Common Precursors Key Reaction Type
Pyrrolidine-2,5-dione Succinic anhydride (B1165640) and amine Cyclization
Pyrrolidine-2,5-dione 2-Pyrrolidinone Thermal Oxidation thieme-connect.com
Pyrrolidine-2,3-dione (B1313883) Amine, aldehyde, pyruvate One-pot three-component reaction acs.org

The pyrrolidinone scaffold can serve as a building block for the construction of more complex fused and polycyclic systems, which are prevalent in natural products and pharmaceutically active compounds.

Intramolecular Cyclization: One of the most direct methods to form fused rings is through intramolecular cyclization of a suitably functionalized pyrrolidinone. This can involve various strategies, such as the attack of an amine onto a carboxylic acid derivative to form an additional amide bond, or radical cyclizations onto alkenes. researchgate.net For example, pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines have been synthesized via a sequence involving a [3+2] cycloaddition, N-allylation, and a subsequent intramolecular Heck reaction. nih.gov

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org N-functionalized acryloyl α-pyrrolidone derivatives can act as dienophiles in FeCl3-catalyzed Diels-Alder reactions, leading to cycloadducts that incorporate the pyrrolidinone ring into a new polycyclic framework. researchgate.net Another important strategy is the 1,3-dipolar [3+2] cycloaddition. This has been used to create complex polycyclic systems by reacting azomethine ylides with various dipolarophiles, leading to the diastereoselective synthesis of pyrrolidine-based polycyclic structures. mdpi.comacs.org

Table 3: Strategies for Fused and Polycyclic Pyrrolidinone Synthesis

Synthetic Strategy Key Intermediates/Reactions Resulting System Reference
Sequential Reactions [3+2] Cycloaddition, N-allylation, Intramolecular Heck Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines nih.gov
Diels-Alder Reaction N-Acryloyl α-pyrrolidone dienophiles Fused cyclohexene-pyrrolidinone adducts researchgate.net
1,3-Dipolar Cycloaddition Azomethine ylides Polycyclic pyrrolidine (B122466) systems mdpi.comacs.org

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. They are typically synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or a ketone. nih.gov

A direct method for the synthesis of a thiosemicarbazone derivative of pyrrolidinone has been reported. (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide was synthesized in good yield by the reaction of 2-pyrrolidone with thiosemicarbazide in hot ethanol. nih.gov This reaction demonstrates the direct functionalization of the carbonyl group of the pyrrolidinone ring.

Alternatively, a multi-step approach can be employed. For instance, pyrrolidine can be reacted with 4-fluorobenzaldehyde (B137897) to produce 4-(pyrrolidin-1-yl)benzaldehyde. This aldehyde can then undergo a condensation reaction with various thiosemicarbazides to yield a series of pyrrolidine-based thiosemicarbazones. rsc.orgnih.gov Although this example starts with pyrrolidine rather than this compound, it illustrates a viable synthetic pathway where the pyrrolidinone could first be modified to introduce an aldehyde functionality, which is then converted to the thiosemicarbazone.

Table 4: Methods for Synthesizing Pyrrolidine-based Thiosemicarbazones

Starting Pyrrolidine Moiety Reagents Key Reaction Resulting Product Reference
2-Pyrrolidone Thiosemicarbazide Condensation (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide nih.gov

Stereoselective and Stereospecific Synthesis Approaches

The creation of specific stereoisomers of this compound is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. Various stereoselective and stereospecific methods have been developed to control the stereochemistry at the C3 position of the pyrrolidinone ring.

One prominent strategy involves the use of chiral precursors or auxiliaries. For instance, derivatives of naturally occurring chiral molecules like L-proline or pyroglutamic acid serve as common starting points. mdpi.com Another approach is the diastereoselective alkylation of a chiral enolate derived from a pyroglutamate (B8496135) ester. The stereochemical outcome is directed by the existing stereocenter, allowing for the introduction of the butyl group in a controlled manner.

Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidinone frameworks. This can involve transition-metal-catalyzed reactions or organocatalysis. For example, the asymmetric hydrogenation of α,β-unsaturated γ-lactams has been shown to produce optically enriched 2-pyrrolidones with high yields and stereoselectivities. researchgate.net While a specific application for the synthesis of this compound, this method demonstrates a viable pathway for producing chiral 3-alkyl-2-pyrrolidinones.

Radical cyclization reactions also provide a stereoselective route to substituted pyrrolidinones. An Et₂AlCl-catalyzed group transfer radical cyclization of N-alkenyl-β-hydroxyalkanamides can construct three contiguous stereocenters with high diastereoselectivity, yielding 3-(1-hydroxyalkyl)pyrrolidinones, which are closely related to the target molecule. oup.com

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes are effective for creating densely substituted pyrrolidines. nih.govacs.org The use of chiral N-tert-butanesulfinylazadienes in these reactions allows for a high degree of diastereoselectivity, enabling the synthesis of complex proline derivatives that can be further converted to target pyrrolidinones. nih.govacs.org

Table 1: Comparison of Stereoselective Synthesis Methods for Substituted Pyrrolidinones

Method Key Features Stereocontrol Typical Reagents/Catalysts
Chiral Pool Synthesis Utilizes readily available chiral starting materials. mdpi.comSubstrate-controlledL-Proline, Pyroglutamic acid
Asymmetric Hydrogenation Reduction of unsaturated precursors. researchgate.netCatalyst-controlledPd/C, Chiral ligands
Radical Cyclization Formation of C-C bond via radical intermediate. oup.comReagent-controlledEt₂AlCl, UV irradiation
[3+2] Cycloaddition Reaction of dipoles with dipolarophiles. nih.govacs.orgAuxiliary-controlledChiral N-tert-butanesulfinyl groups, Ag₂CO₃

Multi-component Reactions in Butylpyrrolidinone Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govtcichemicals.com This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular complexity, making it ideal for creating libraries of compounds for drug discovery. tcichemicals.comnih.gov

Several MCRs can be envisioned for the synthesis of the this compound scaffold. The Ugi and Passerini reactions are classic examples of MCRs that are widely used in heterocyclic synthesis. tcichemicals.comrloginconsulting.com A modified Ugi four-component reaction (Ugi-4CR) could potentially be designed to form the pyrrolidinone ring directly. This might involve an amino acid, an aldehyde or ketone, an isocyanide, and a carboxylic acid, with the components chosen so that a subsequent cyclization step yields the desired lactam. rloginconsulting.com

Another powerful MCR for synthesizing substituted pyrrolidines is the [3+2] cycloaddition of in situ generated azomethine ylides. A one-pot, three-component reaction involving an α-amino acid, an aldehyde, and a dipolarophile can lead to highly functionalized pyrrolidines. By selecting appropriate starting materials, such as pentanal (valeraldehyde) as the aldehyde component, the butyl side chain could be introduced at the desired position.

Recent developments have also shown that polysubstituted 3-hydroxy-3-pyrroline-2-ones can be synthesized via three-component reactions of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.gov These intermediates could then be subjected to reduction and other functional group manipulations to arrive at this compound.

Table 2: Potential Multi-component Reactions for Pyrrolidinone Synthesis

Reaction Name Components Product Type Potential for this compound
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid nih.govα-Acylamino carboxamideRequires post-MCR cyclization
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acid tcichemicals.comα-Acyloxy carboxamideRequires post-MCR cyclization and amination
Azomethine Ylide Cycloaddition α-Amino acid, Aldehyde, Dipolarophile nih.govSubstituted PyrrolidineDirect formation of the pyrrolidine ring
Pyrrolinone Synthesis Aromatic Aldehyde, Amine, Dialkyl Acetylenedicarboxylate nih.gov3-Hydroxy-3-pyrroline-2-oneProvides a precursor for further modification

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms, transition states, and kinetics of synthetic routes is fundamental to optimizing reaction conditions and improving the yield and selectivity of the desired product.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. rsc.orgresearchgate.net For the synthesis of pyrrolidinone derivatives, computational studies can be used to map the potential energy surface of a reaction, identifying the structures of intermediates and transition states and calculating their relative energies. rsc.orgresearchgate.net

For instance, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, a process involving Michael addition, rearrangement, and cyclization, DFT calculations have been used to determine the energy barriers for each step. rsc.orgresearchgate.net Such studies revealed that the energy barrier for the deprotonated nitromethane addition was 21.7 kJ mol⁻¹, while the final cyclization step had a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org These calculations help identify the rate-determining step and suggest how catalysts or reaction conditions might be modified to lower key energy barriers.

In the context of stereoselective reactions, computational methods are used to explain the origin of diastereoselectivity. nih.gov For the [3+2] cycloaddition involving chiral N-tert-butanesulfinyl groups, computational studies can model the different possible approaches of the reactants and calculate the energies of the corresponding transition states. The observed stereochemical outcome typically corresponds to the pathway with the lowest energy transition state.

Kinetic Studies of Butylpyrrolidinone Formation

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, rate constants, and activation energies. This information is crucial for understanding how the concentration of reactants, catalysts, and temperature affect the speed of a reaction.

While specific kinetic studies on the formation of this compound are not widely reported, studies on related systems provide a framework for how such investigations would be conducted. For example, kinetic analysis of the photopolymerization of 3-hexyl-1-vinyl-2-pyrrolidone, a structurally similar compound, has been performed. bohrium.com These studies indicate that alkyl substitution at the 3-position does not significantly affect the radical reactivity of the vinyl group but can influence the physical properties of the resulting polymer. bohrium.com

In the context of pyrrolidine construction, kinetic studies have been performed on the rate of hydrogen atom transfer (HAT) to various enamides, which is a key step in certain cyclization reactions to form pyrrolidines. acs.org By measuring the rate constants for this transfer, the suitability of different substrates for the cyclization reaction can be predicted. acs.org Such studies are typically carried out using techniques like NMR spectroscopy to monitor the change in concentration of reactants and products over time.

Advanced Spectroscopic and Analytical Characterization of Butylpyrrolidinones

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-Butyl-2-pyrrolidinone is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by neighboring functional groups, such as the carbonyl group of the lactam ring. The predicted signals for the protons are detailed in the table below.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to appear significantly downfield, which is characteristic of this functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
PositionPredicted δ (ppm)MultiplicityIntegrationPositionPredicted δ (ppm)
H-1 (NH)~7.5Broad Singlet1HC-2 (C=O)~177
H-3~2.3-2.4Multiplet1HC-5~45
H-4~2.0-2.2Multiplet2HC-3~42
H-5~3.2-3.3Triplet2HC-1'~35
H-1'~1.4-1.6Multiplet2HC-4~29
H-2'~1.2-1.4Multiplet2HC-2'~22
H-3'~1.2-1.4Multiplet2HC-3'~22
H-4'~0.9Triplet3HC-4'~14
Predicted NMR data based on standard chemical shift values for a hypothetical analysis in CDCl₃. The structure of this compound with atom numbering is provided for reference.
Structure of this compound with atom numbering for NMR assignments

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing through-bond and through-space correlations. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For this compound, COSY would show correlations between adjacent protons on the pyrrolidinone ring (H-3 with H-4, H-4 with H-5) and along the butyl chain (H-1' with H-2', H-2' with H-3', H-3' with H-4').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com This technique would be used to definitively assign each carbon atom that bears protons by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). mdpi.com This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for this compound would include the correlation from the H-5 protons to the carbonyl carbon (C-2) and from the H-1' protons of the butyl group to carbons C-3 and C-4 of the ring, confirming the attachment point of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the conformation and stereochemistry of the molecule. For instance, it could reveal spatial proximity between the protons of the butyl chain and certain protons on the lactam ring.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance with high precision. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To determine the purity of a this compound sample, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (e.g., maleic acid) in a deuterated solvent. By comparing the integral of a well-resolved signal from this compound (for example, the terminal methyl triplet at ~0.9 ppm) with a known signal from the internal standard, the purity can be calculated using a standard equation, provided relaxation delays are optimized for accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule by measuring its molecular mass with extremely high accuracy (typically within 0.001 Da). This allows for the confident determination of a compound's molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C₈H₁₅NO.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaAdductTheoretical Exact Mass [M+H]⁺Expected HRMS Measurement
C₈H₁₅NO[M+H]⁺142.12264142.1226 ± 0.0007 (for 5 ppm error)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. When a pure sample of this compound is analyzed, the mass spectrometer fragments the molecule in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint."

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the cleavage of the butyl group and fragmentation of the pyrrolidinone ring.

Table 3: Predicted Key Fragments in the EI-MS of this compound

Predicted m/zProposed Fragment IdentityFragmentation Pathway
141[C₈H₁₅NO]⁺Molecular Ion (M⁺)
98[M - C₃H₇]⁺Loss of a propyl radical from the butyl chain
84[M - C₄H₉]⁺Loss of the butyl radical (α-cleavage)
57[C₄H₉]⁺Butyl cation
56[C₄H₈]⁺McLafferty rearrangement product

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS)

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS) is a powerful analytical technique for the separation, identification, and structural elucidation of chemical compounds. nih.govresearchgate.net For this compound, this method offers high chromatographic resolution, allowing for its separation from isomers and impurities, coupled with high-resolution mass accuracy for unambiguous molecular formula determination. nih.gov

The UHPLC system, utilizing a sub-2 µm particle column, would efficiently separate this compound from a complex matrix. The separated analyte is then introduced into the QTOF mass spectrometer. The QTOF analyzer provides high-resolution mass measurements, which are crucial for confirming the elemental composition. For this compound (C₈H₁₅NO), the expected accurate mass of the protonated molecule [M+H]⁺ would be determined with a mass error of less than 5 ppm, confirming its molecular formula.

Table 1: UHPLC-QTOF-MS Parameters for Analysis of this compound

ParameterTypical Value/ConditionPurpose
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)Separation of the analyte from the sample matrix.
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acidElution of the compound from the column.
Ionization Mode Electrospray Ionization (ESI), PositiveGeneration of protonated molecular ions [M+H]⁺.
Mass Analyzer Quadrupole Time-of-Flight (QTOF)High-resolution, accurate mass measurement.
Scan Range 50 - 1000 m/zDetection of the parent ion and potential fragments.
Collision Energy 10-40 eV (for MS/MS)To induce fragmentation for structural analysis.

Electron Ionization (EI) and Collision-Induced Dissociation (CID) Pathways

Electron Ionization (EI) is a hard ionization technique typically used in conjunction with gas chromatography-mass spectrometry (GC-MS). Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment selected precursor ions to gain structural information. nih.govdoi.org

For this compound, EI would produce a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pathways are predictable based on the molecular structure. The primary fragmentation processes would involve the cleavage of the butyl side chain and fragmentation of the pyrrolidinone ring.

Under CID conditions, the protonated molecule [M+H]⁺ (m/z 142.12) would be selected and fragmented. The resulting product ions provide valuable information for structural confirmation. Key fragmentation pathways would include:

Loss of the butyl group: A prominent fragmentation would be the cleavage of the C-C bond between the pyrrolidinone ring and the butyl side chain, resulting in a fragment corresponding to the loss of C₄H₈ (56 Da).

Ring Opening: The pyrrolidinone ring can undergo cleavage, typically initiated by the charge on the nitrogen or carbonyl oxygen, leading to characteristic fragment ions.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for cyclic amides.

Table 2: Predicted EI and CID Fragmentation of this compound (C₈H₁₅NO, MW: 141.21)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
141 (M⁺•)98C₃H₇• (Propyl radical)[M - C₃H₇]⁺•
141 (M⁺•)84C₄H₉• (Butyl radical)[M - C₄H₉]⁺•
142 ([M+H]⁺)114CO (Carbon monoxide)[M+H - CO]⁺
142 ([M+H]⁺)86C₄H₈ (Butene)[M+H - C₄H₈]⁺

Electron Activated Dissociation (EAD) for Complementary Structural Information

Electron Activated Dissociation (EAD) is a fragmentation technique that provides complementary data to CID. sciex.com Unlike CID, which involves vibrational excitation through collisions, EAD utilizes electron-based fragmentation, which can cleave different bonds and provide unique fragment ions. nih.govvu.nl This is particularly useful for distinguishing between isomers, where CID spectra might be very similar. nih.gov

For this compound, EAD would be invaluable for confirming the position of the butyl group on the ring. While CID might primarily show the loss of the butyl group, EAD can induce more specific ring cleavages and side-chain fragmentations that are diagnostic of the substitution pattern. nih.gov This technique can produce unique radical ions and cleavages that are not observed in CID spectra, thereby increasing the confidence in the structural assignment. vu.nl The ability of EAD to generate different fragmentation patterns compared to CID makes it a powerful tool for the complete structural characterization of novel compounds or for differentiating closely related isomers. nih.govnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. rjptonline.orgd-nb.info The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amide and alkyl functionalities.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amide N-H group will show a stretching vibration, typically in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretch: The alkyl C-H bonds of the butyl group and the pyrrolidinone ring will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Amide I band): This is a very strong and characteristic absorption for the amide carbonyl group, expected to appear in the region of 1650-1690 cm⁻¹. Its position is sensitive to the ring strain and hydrogen bonding.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1550 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretching~3300Medium-Strong
C-H (Alkyl)Stretching2870-2960Strong
C=O (Amide I)Stretching~1680Strong
N-H (Amide II)Bending~1550Medium
C-NStretching~1250Medium

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Intermolecular Interactions

Attenuated Total Reflection (ATR) is a sampling technique used with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. mt.comwdfiles.com It is particularly well-suited for studying intermolecular interactions because it probes the surface of the sample. elsevierpure.comresearchgate.net

For this compound in a condensed phase (liquid or solid), ATR-IR spectroscopy would be used to investigate intermolecular hydrogen bonding. The N-H group of one molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of another molecule can act as an acceptor. This interaction leads to observable shifts in the vibrational frequencies of these groups.

Compared to a gas-phase spectrum or a spectrum in a non-polar, dilute solution, the N-H stretching band in an ATR-IR spectrum would be broader and shifted to a lower wavenumber (e.g., from ~3400 cm⁻¹ to ~3250 cm⁻¹). Similarly, the C=O stretching (Amide I) band would also shift to a lower frequency due to the weakening of the double bond upon hydrogen bonding. unige.ch Analyzing these shifts provides direct evidence and insight into the nature and extent of intermolecular hydrogen bonding in the bulk material. elsevierpure.com

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the amide functional group (-CONH-).

The amide chromophore is expected to exhibit two main electronic transitions:

A weak n → π* transition at a longer wavelength.

A strong π → π* transition at a shorter wavelength.

For a simple cyclic amide like this compound, the weak n → π* transition of the carbonyl group is the most likely to be observed in a standard UV-Vis spectrum, typically appearing in the range of 210-230 nm. The more intense π → π* transition usually occurs below 200 nm and may be difficult to observe with standard instrumentation. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. tanta.edu.eglibretexts.org When organic molecules are exposed to UV or visible light, they can absorb photons, causing valence electrons to be promoted from a ground state to a higher energy excited state. tanta.edu.eg The absorption is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. tanta.edu.eg

In the case of this compound, the key chromophore is the amide functional group within the lactam ring. The electronic transitions available to this compound primarily involve the non-bonding (n) electrons of the oxygen atom and the pi (π) electrons of the carbonyl group (C=O). The likely transitions are:

n → π* Transition: This involves the excitation of an electron from a non-bonding orbital (on the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. youtube.commasterorganicchemistry.com These transitions are typically of lower energy and thus occur at longer wavelengths (around 270-300 nm). masterorganicchemistry.com They are often weak in intensity, with low molar absorptivity (ε) values. youtube.com

π → π* Transition: This transition moves an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.orgyoutube.com For carbonyl compounds, this is a higher-energy transition, resulting in absorption at shorter wavelengths, typically below 200 nm. masterorganicchemistry.com These transitions are generally much more intense than n → π* transitions. masterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent polarity, an effect known as solvatochromism. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. tanta.edu.eg Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in more polar solvents. tanta.edu.eg

Charge-transfer (CT) bands, which arise from the transfer of electron density between different parts of a molecule or complex, are not a prominent feature for a simple molecule like this compound. wikipedia.org These bands are more common in systems with distinct electron-donating and electron-accepting groups or in metal complexes. wikipedia.orgresearchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition TypeTypical Wavelength (λmax)Relative Intensity (ε)Orbitals Involved
n → π~210-220 nmLowNon-bonding (O) → Antibonding π (C=O)
π → π< 200 nmHighBonding π (C=O) → Antibonding π (C=O)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map allows for the precise determination of atomic positions, chemical bond lengths, bond angles, and torsional angles. wikipedia.orgmdpi.com

For this compound, an X-ray crystallographic study would provide unambiguous data on its solid-state conformation. Key structural parameters that could be elucidated include:

Ring Conformation: The exact puckering and conformation of the five-membered pyrrolidinone ring.

Bond Lengths and Angles: Precise measurements of all bonds, such as the C=O, C-N, and C-C bonds within the lactam ring and the butyl side chain.

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonding (e.g., between the amide N-H of one molecule and the carbonyl oxygen of another, if the compound were unsubstituted at the nitrogen) or van der Waals interactions.

Table 2: Information Obtainable from X-ray Crystallography of this compound

Structural ParameterDescription of Expected Findings
Molecular GeometryPrecise 3D coordinates of each atom.
Bond Lengthse.g., C=O, C-N, C-C bond distances in Angstroms (Å).
Bond Anglese.g., O-C-N, C-N-C angles in degrees (°).
Crystal PackingArrangement of molecules in the unit cell and intermolecular contacts.

Specialized Analytical Methods

Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for isolating and concentrating volatile and semi-volatile organic compounds from a sample matrix. researchgate.netmdpi.com The method involves exposing a fused-silica fiber, coated with a stationary phase, to the headspace (the gas phase above the sample) in a sealed vial. mdpi.comnih.gov Analytes partition from the sample into the headspace and are then adsorbed or absorbed by the fiber coating. mdpi.com The fiber is subsequently withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. iljs.org.ng

HS-SPME is a powerful tool for the trace analysis of this compound in complex matrices such as environmental or biological samples. The optimization of the method is crucial for achieving high extraction efficiency and sensitivity. mdpi.com

Key parameters for optimization include:

Fiber Coating: The choice of fiber coating depends on the analyte's polarity. For a moderately polar compound like this compound, a coating such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) could be effective. semanticscholar.org

Extraction Temperature and Time: Increasing the temperature enhances the volatility of the analyte, increasing its concentration in the headspace and accelerating diffusion. mdpi.com Extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. mdpi.com

Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of polar organic compounds, improving their transfer into the headspace (the "salting-out" effect). mdpi.com

This technique integrates sampling, extraction, and concentration into a single step, making it an efficient and sensitive method for detecting trace levels of this compound. iljs.org.ng

Gas Chromatography-Nitrogen-Phosphorous Detection (GC-NPD)

Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) is a highly selective and sensitive analytical technique used for the detection of organic compounds containing nitrogen or phosphorus. scioninstruments.comsrigc.com The detector is approximately 100,000 times more sensitive to nitrogen-containing compounds than to hydrocarbons, making it exceptionally useful for analyzing nitrogenous compounds in complex mixtures. srigc.com

The principle of NPD involves the use of a thermionic bead (often made of a ceramic coated with an alkali salt like rubidium or cesium) that is electrically heated in a hydrogen/air plasma. srigc.comwikipedia.org When a nitrogen-containing compound, such as this compound, elutes from the GC column and enters the detector, it undergoes a catalytic surface reaction on the bead. srigc.com This reaction produces thermionic electrons, generating a small current that is measured as the detector signal. wikipedia.org

Given that this compound contains a nitrogen atom as part of its lactam structure, GC-NPD is an ideal method for its selective and quantitative analysis. scioninstruments.com It would allow for the detection of the compound at very low concentrations with minimal interference from co-eluting, non-nitrogenous matrix components. srigc.comresearchgate.net

Table 3: Typical GC-NPD Instrumental Parameters for Analysis

ParameterExample Setting
GC ColumnHP-5MS (or similar mid-polarity column)
Injector Temperature250 °C
Carrier GasHelium or Nitrogen
Oven ProgramInitial 60 °C, ramp to 280 °C at 10 °C/min
Detector Temperature300 °C
Bead CurrentAdjusted for optimal response

Electrochemical Analysis (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox (reduction-oxidation) behavior of chemical species. tek.comsathyabama.ac.in In a CV experiment, the potential applied to a working electrode is swept linearly between two set values and back again, while the resulting current is measured. tek.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes occurring at the electrode surface. sathyabama.ac.inmdpi.com

The electrochemical analysis of this compound would probe its susceptibility to oxidation or reduction. The amide functional group within the pyrrolidinone ring is generally electrochemically stable and not easily oxidized or reduced. However, under specific conditions (e.g., at high potentials, using particular electrode materials, or in non-aqueous media), it might be possible to observe redox processes.

A typical CV experiment for this compound would involve:

A three-electrode cell: consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.comrsc.org

An electrolyte solution: The compound would be dissolved in a suitable solvent containing a supporting electrolyte (e.g., lithium perchlorate (B79767) in ethanol) to ensure conductivity. mdpi.com

The resulting voltammogram would be examined for the presence of anodic (oxidation) or cathodic (reduction) peaks. The potential of these peaks would indicate the energy required for the electron transfer process, and the peak current would be related to the concentration of the analyte and the rate of the reaction. While amides are robust, potential oxidation could occur on the nitrogen atom or the adjacent alkyl groups at sufficiently high positive potentials.

Computational Chemistry and Theoretical Studies of Butylpyrrolidinones

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule from a quantum mechanical perspective. These methods provide a detailed picture of the geometric and electronic characteristics of 3-Butyl-2-pyrrolidinone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry), bond lengths, bond angles, and dihedral angles.

Computational algorithms are widely used to predict key physicochemical properties that govern a molecule's behavior in various environments. These descriptors are crucial in fields ranging from materials science to drug discovery. While specific experimental data for this compound is limited, its properties can be reliably predicted and are expected to be very similar to its well-characterized isomer, 1-Butyl-2-pyrrolidinone (N-Butylpyrrolidinone).

Topological Polar Surface Area (TPSA): This property is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of transport properties, such as membrane permeability.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity or hydrophobicity. It influences solubility and absorption characteristics.

Rotatable Bonds: The number of bonds that can freely rotate determines the conformational flexibility of a molecule. This affects how the molecule can adapt its shape to interact with its environment.

Predicted Molecular Properties of Butylpyrrolidinone Isomer

Property Predicted Value (for 1-Butyl-2-pyrrolidinone) Significance
Molecular Weight 141.21 g/mol Fundamental physical property of the molecule.
LogP 1.265 Indicates moderate lipophilicity.
TPSA 20.3 Ų Suggests good membrane permeability.
Number of Rotatable Bonds 3 Reflects the conformational flexibility of the butyl chain.
Hydrogen Bond Donors 0 The molecule cannot donate hydrogen bonds.

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept a hydrogen bond. |

Note: Data presented is for the isomer 1-Butyl-2-pyrrolidinone, which is expected to have very similar properties to this compound. nih.govchemicalbook.com

Molecular Simulation Techniques

Molecular simulation techniques model the behavior of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions that static models cannot capture.

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves over time.

For this compound, MD simulations would be used to explore its conformational landscape. The primary degrees of freedom for this molecule include the puckering of the five-membered pyrrolidinone ring and the rotation around the single bonds of the butyl side chain. The pyrrolidinone ring is not planar and can adopt various "envelope" or "twist" conformations. MD simulations can determine the relative energies of these conformations and the energy barriers for interconversion. Furthermore, simulations can model the interactions of this compound with solvent molecules or other solutes, revealing information about solvation shells and preferential binding orientations.

Computational methods are increasingly used to predict the performance of compounds as solvents, offering a faster and more cost-effective alternative to extensive experimental testing. Machine learning models, for instance, can be trained on large datasets to predict solubility in various organic solvents and water. chemrxiv.org

The isomer, 1-Butyl-2-pyrrolidinone (NBP), is known for its excellent solvency power and is considered a safer alternative to solvents like N-Methyl-2-pyrrolidone (NMP). smolecule.com Computational models can predict properties relevant to its solvent behavior, such as miscibility, boiling point, and its ability to dissolve a wide range of polar and non-polar compounds. smolecule.com A key application where this is modeled is in predicting the swelling of polymer resins, a critical factor in processes like solid-phase synthesis. Computational models can simulate the interactions between the solvent and the polymer matrix (e.g., polystyrene), predicting the extent of swelling. Given the structural similarity, this compound is expected to exhibit comparable solvent properties to its N-butyl isomer, and these computational tools would be instrumental in predicting its performance and suitability for similar applications.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity or chemical reactivity. tandfonline.com These models are essential in medicinal chemistry and materials science for designing new molecules with desired properties.

In the context of pyrrolidinone derivatives, SAR studies have been extensively used to understand how different substituents on the pyrrolidinone core influence their biological effects, such as anticancer or enzyme inhibitory activity. nih.govnih.gov If this compound were part of a series of compounds being evaluated for a specific activity, SAR modeling would be employed to understand the contribution of the 3-butyl group.

The butyl group would be characterized by several descriptors in a QSAR model:

Steric Descriptors: The size and shape of the butyl group would be quantified. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) would generate three-dimensional grids around the molecule, calculating steric fields. The resulting contour maps would indicate regions where bulky groups like butyl either enhance or diminish activity.

Electronic Descriptors: While primarily an alkyl group, its presence can have minor inductive effects on the pyrrolidinone ring, which can be captured by electronic parameters.

By building a statistical model, SAR analysis can predict the activity of new, unsynthesized derivatives and provide a rational basis for optimizing the molecular structure. For this compound, the model would elucidate whether the specific size, shape, and lipophilicity of the butyl group at the C-3 position are favorable for the activity being studied. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.org By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. wikipedia.org These models are widely used in drug discovery and medicinal chemistry to prioritize compounds for synthesis and testing, thereby saving time and resources. longdom.orgijnrd.orgnih.gov

In the context of butylpyrrolidinones and related structures, QSAR studies help in understanding how different structural features influence their biological effects. The models are built using various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. ijnrd.org For instance, descriptors can include molecular weight, molar volume, electronegativity, partition coefficient (cLogP), and the number of hydrogen bond donors and acceptors. longdom.org

There are different types of QSAR methodologies, including 2D-QSAR and 3D-QSAR. 2D-QSAR considers the entire molecule in a two-dimensional space and correlates biological activity with various calculated structural parameters. nih.gov 3D-QSAR, on the other hand, takes into account the three-dimensional structure of the molecule and its properties, such as steric hindrance and hydrophobic interactions. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) are used in 3D-QSAR to analyze steric and electrostatic fields. wikipedia.org

While specific QSAR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable. For example, a QSAR model for a series of pyrrolidine (B122466) derivatives would involve calculating a range of descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model of their activity. researchgate.net Such models can guide the modification of the butyl group or other parts of the pyrrolidinone scaffold to enhance a desired biological activity.

Table 1: Key Concepts in QSAR Studies

ConceptDescription
Molecular Descriptors Numerical values that represent the chemical and physical properties of a molecule.
Training Set A group of molecules with known biological activities used to build the QSAR model.
Test Set An independent set of molecules used to validate the predictive power of the QSAR model.
Statistical Methods Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) used to correlate descriptors with activity. researchgate.net
Model Validation The process of assessing the reliability and predictive ability of the QSAR model.

Model-Based Ligand Design and Virtual Screening

Model-based ligand design and virtual screening are computational techniques that leverage knowledge of a biological target or a set of active molecules to identify new potential drug candidates from large compound libraries. nih.gov These methods are integral to modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical space.

Ligand-based virtual screening relies on the "similarity principle," which posits that molecules with similar structures are likely to have similar biological activities. When the three-dimensional structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active ligands. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for biological activity. nih.gov This model then serves as a 3D query to screen large databases for molecules that match these features. mdpi.com

Structure-based virtual screening, on the other hand, is employed when the 3D structure of the target protein is available. mdpi.com This approach involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. mdpi.com

For butylpyrrolidinones, these techniques can be applied to discover novel derivatives with improved properties. For example, if a series of butylpyrrolidinone analogs show inhibitory activity against a particular enzyme, a ligand-based pharmacophore model could be constructed. This model would capture the key structural motifs responsible for the observed activity. Subsequently, virtual screening of compound databases using this pharmacophore could identify new molecules, potentially with different core structures but possessing the necessary features for activity.

Principal Moments of Inertia (PMI) Analysis for Three-Dimensionality

Principal Moments of Inertia (PMI) analysis is a computational method used to characterize the three-dimensional (3D) shape of a molecule. nih.gov It provides a quantitative measure of a molecule's shape by describing its mass distribution along three orthogonal axes. The three principal moments of inertia are calculated by diagonalizing the moment of inertia tensor. nih.gov To make the values independent of molecular mass, they are often normalized, resulting in two normalized PMI ratios (NPR1 and NPR2). nih.gov

These normalized ratios can be plotted on a ternary plot, where the corners represent idealized shapes: a perfect rod, a perfect disc, and a perfect sphere. researchgate.net This visualization allows for a quick assessment of a molecule's shape and its comparison to other molecules. researchgate.net For instance, linear molecules like diacetylene would be found near the rod corner, flat molecules like benzene (B151609) near the disc corner, and highly symmetric, compact molecules like adamantane (B196018) near the sphere corner. researchgate.net

In drug discovery and medicinal chemistry, there is a growing interest in designing molecules with greater three-dimensionality, as this can lead to improved selectivity and better physicochemical properties. nih.gov PMI analysis is a valuable tool for assessing the 3D character of compound libraries. nih.gov For example, a study on the design of 3D fragments used PMI analysis to demonstrate that their synthesized collection of disubstituted pyrrolidines and piperidines occupied under-represented areas of 3D chemical space compared to commercial fragment libraries. nih.gov

Table 2: Interpreting PMI Plots

Location on PlotMolecular ShapeExample
Top Left CornerRod-likeDiacetylene
Bottom CornerDisc-likeBenzene
Top Right CornerSphere-likeAdamantane

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful means to investigate the mechanisms of chemical reactions and the nature of molecular interactions. These methods can elucidate reaction pathways, predict selectivity, and model the binding of ligands to their biological targets.

Computational Analysis of Reaction Pathways and Selectivity

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, transition states, and products. ethz.ch This information is crucial for understanding reaction mechanisms and predicting the selectivity of a reaction. For instance, in the context of synthesizing substituted pyrrolidines, computational methods can be used to study the diastereoselectivity of cycloaddition reactions. nih.gov

Density Functional Theory (DFT) is a commonly used quantum chemical method for these types of studies. acs.org By calculating the energies of different possible transition states, researchers can determine which pathway is energetically favored, thus predicting the major product of the reaction. For example, in the synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition, DFT calculations revealed that steric interactions in one of the transition states were responsible for the observed diastereoselectivity. nih.govacs.org

These computational analyses can also shed light on the role of catalysts and substituents in influencing reaction outcomes. Understanding these factors at a molecular level is invaluable for optimizing reaction conditions and designing more efficient and selective syntheses of compounds like this compound and its derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comscribd.com In drug discovery, it is most often used to predict the binding of a small molecule ligand to its protein target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. scribd.com

Molecular docking simulations can provide valuable insights into the specific interactions between a ligand and its target. For instance, they can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. nih.govscispace.com This information is crucial for understanding the molecular basis of a ligand's activity and for designing new molecules with improved binding affinity and selectivity.

In the context of pyrrolidine derivatives, molecular docking has been used to study their interactions with various biological targets. For example, in a study of pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, molecular docking was used to identify compounds that could bind to the ATP-binding site of the enzyme. nih.gov The docking results, combined with molecular dynamics simulations, suggested that these compounds formed stable interactions with the target protein. nih.gov

Similarly, if this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to predict its binding mode and to guide the design of more potent analogs. The butyl group, for instance, could be positioned to interact with a hydrophobic pocket in the active site, and modifications to this group could be explored computationally to optimize these interactions.

Chemical Reactivity and Mechanistic Investigations of Butylpyrrolidinones

Stability Studies under Varied Chemical Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a chemical compound by subjecting it to conditions more severe than standard accelerated testing. These studies help in ide nih.govntifying potential degradation products and pathways.

Acceleratednih.govStability Testing (Heat, Light, pH Extremes)

While comprehensive public data on the forced degradation of 3-Butyl-2-pyrrolidinone is limited, its stability can be inferred from the behavior of structurally similar N-alkyl pyrrolidones. The core lactam (a cyclic amide) structure is known to be extremely resistant to hydrolysis under neutral and moderately acidic or alkaline conditions (pH 2-10), even at elevated temperatures. However, under more extre ashland.comme pH conditions, degradation is expected. The material is generally stable under normal ambient temperatures and pressures.

Forced degradation studi carlroth.comes typically involve a range of stress conditions to evaluate the stability of a substance. A general protocol for su mdpi.comch testing is outlined below.

Table 1: Representative Conditions for Accelerated Stability Testing

Stressor Condition Purpose
Heat Elevated temperatures (e.g., 50°C, 60°C, etc.) To assess thermal stability and induce thermolytic degradation.
Acid Hydrolysis 0.1 M to 1 M HCl To evaluate stability in acidic environments and identify acid-catalyzed degradation products.
Base Hydrolysis 0.1 M to 1 M NaOH To evaluate stability in alkaline environments and identify base-catalyzed degradation products.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂) To assess susceptibility to oxidation.

| Photolysis | Exposure to UV-Vis light (e.g., >1.2 million lux hours) | To determine photosensitivity and identify photodegradation products. |

This table presents t nih.govypical conditions used in forced degradation studies for organic molecules.

Degradation Pathway Elucidation

The primary degradation pathway for pyrrolidones under harsh acidic or basic conditions is the hydrolysis of the endocyclic amide bond. For 3-Butyl-2-pyrrolidino chemicalbook.comne, this would involve the cleavage of the lactam ring.

Under strong acidic or basic aqueous conditions , the amide bond is susceptible to hydrolysis, which would open the five-membered ring to form 4-aminooctanoic acid. Studies on the related co chemicalbook.commpound N-methylpyrrolidone (NMP) show that under strongly alkaline conditions and elevated temperatures, hydrolysis leads to the formation of 4-(methylamino)butyric acid. A similar pathway is anti researchgate.netcipated for this compound, yielding the corresponding 4-(butylamino)octanoic acid, although the butyl group's steric hindrance might influence the reaction rate compared to a methyl group.

Fundamental Reaction Chemistry

This compound's reactivity is centered around its lactam functionality and its utility as a polar aprotic solvent, which can significantly influence reaction mechanisms and outcomes.

Nucleophilic Addition Reactions

The carbonyl carbon within the pyrrolidinone ring is electrophilic and can undergo nucleophilic addition. This is a fundamental reaction for lactams, although it often requires subsequent ring-opening or other transformations. While specific studies de nih.govtailing the nucleophilic addition to this compound are not prevalent in the reviewed literature, the general mechanism is well-established. A nucleophile can attack the carbonyl carbon, leading to a tetrahedral intermediate. This reactivity is foundational to reactions like the Staudinger [2+2] cycloaddition for β-lactam synthesis, where an intramolecular nucleophilic addition of an enolate to an imine moiety is a key step.

More commonly, N-alkyl-p nih.govyrrolidones like this compound serve as polar aprotic solvents that facilitate nucleophilic substitution reactions (Sₙ2), such as the Menschutkin reaction, by stabilizing charged intermediates.

Cross-Coupliwhiterose.ac.ukng Reactions (e.g., Heck Reaction, C(sp²)-C(sp³) coupling)

Recent research has highlighted the significant role of N-butylpyrrolidinone (NBP) as a less toxic and sustainable alternative to N-methylpyrrolidone (NMP) in transition metal-catalyzed cross-coupling reactions.

C(sp²)-C(sp³) Cross- rsc.orgrsc.orgCoupling: NBP has been successfully used as a highly effective substitute for NMP in iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions between aryl chlorides and alkyl Grignard reagents. This is a challenging tra rsc.orgrsc.orgnsformation, particularly with organometallics bearing β-hydrogens. In these reactions, NBP i rsc.orgs thought to act as a key ligand to the iron catalyst, improving its performance and stability. The efficiency of NBP in rsc.orgresearchgate.netthis system is often comparable or superior to that of NMP.

Heck Reaction: The M rsc.orgizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. The choice of solvent is wikipedia.orgcritical, as it must stabilize the polar intermediates formed during the catalytic cycle. N-butylpyrrolidinone has whiterose.ac.ukbeen investigated as a solvent for the Heck reaction, where it has been shown to perform comparably to traditional dipolar aprotic solvents like NMP and DMSO. The rate of reaction in t whiterose.ac.ukhese solvents is consistent with the proposal that the insertion of the alkene by palladium is the rate-determining step, a process favored by highly dipolar solvents.

Table 2: Performance o whiterose.ac.ukf N-Butylpyrrolidinone (NBP) in Cross-Coupling Reactions

Reaction Type Catalyst System Substrates Role of NBP Finding Reference
C(sp²)-C(sp³) Coupling Iron salt (e.g., FeCl₃) Aryl chlorides and Alkyl Grignard reagents Ligand/Solvent NBP is a highly effective, non-toxic substitute for NMP, with matching or superseding efficiency.

| Heck Reaction | P rsc.orgrsc.orgalladium catalyst | Iodobenzene and n-butyl acrylate (B77674) | Solvent | Reaction rate in NBP is comparable to NMP and DMSO, effectively stabilizing polar intermediates. | |

Polymerizawhiterose.ac.uktion Mechanisms (e.g., Free Radical Polymerization, RAFT, SET-LRP)

This compound, lacking a polymerizable group such as a vinyl or acrylic moiety, is not a monomer that directly participates in addition polymerization mechanisms like free radical, RAFT (Reversible Addition-Fragmentation chain Transfer), or SET-LRP (Single Electron Transfer-Living Radical Polymerization).

However, the structurally related monomer, N-vinylpyrrolidone (NVP) , is of immense industrial and academic importance and readily undergoes these polymerization reactions. The principles of these m mdpi.comchemicalbook.comechanisms as they apply to this related class of monomers are detailed below.

Free Radical Polymerization: Conventional free radical polymerization of NVP can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or peroxide-based initiators. This method is widely use researchgate.netmdpi.comd but offers limited control over the polymer's molecular weight and architecture. The polymerization rate o researchgate.netf NVP derivatives has been shown to increase with substitution on the pyrrolidinone ring.

RAFT Polymerization researchgate.net: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. For less activated monome rs (LAMs) like NVP, xanthates and dithiocarbamates are typically used as chain transfer agents (CTAs). The choice of solvent can mdpi.comacs.org significantly impact the controllability of the polymerization.

SET-LRP: While RA rsc.orgFT and ATRP are more commonly cited for NVP, SET-LRP is another powerful method for controlled radical polymerization. It often uses a copper catalyst and can be performed under mild conditions. While specific studies on SET-LRP of NVP are less common than RAFT, the principles of controlled radical polymerization apply.

Table 3: Polymerization Techniques for the Related Monomer N-Vinylpyrrolidone (NVP)

Polymerization Method Key Features Typical Reagents for NVP Resulting Polymer Characteristics
Free Radical Polymerization Simple, widely used, but lacks control over polymer structure. AIBN, Benzoyl Peroxide researchgate.net High molecular weight, broad molecular weight distribution (polydispersity).
RAFT Polymerization Controlled/"living" polymerization, allows for complex architectures. Xanthate or trithiocarb mdpi.comonate CTAs, AIBN initiator. Controlled molecular we mdpi.comacs.orgight, low polydispersity, well-defined end groups.

| ATRP | Another controlled/"living" method, often uses a transition metal catalyst. | Copper(I) bromide/PMDETA catalyst system. | Controlled molecular we mdpi.comight and narrow molecular weight distribution. |

Reactivity with Other Chemical Species (e.g., Chlorine Atoms)

The reactivity of this compound with chlorine atoms is a subject of interest due to the widespread use of chlorine in chemical synthesis and disinfection processes. While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous compounds, such as N-alkylpyrrolidinones and other cyclic amides. The primary reactive sites in this compound for reaction with chlorine atoms are the nitrogen-hydrogen bond (if present, though in this compound the nitrogen is tertiary), the carbon-hydrogen bonds on the butyl group, and the C-H bonds on the pyrrolidinone ring.

Theoretical studies on the reaction of similar compounds, such as N-methyl-2-pyrrolidinone (NMP), with chlorine atoms suggest that hydrogen abstraction is a significant reaction pathway semanticscholar.org. This process involves the chlorine atom abstracting a hydrogen atom from the organic molecule to form hydrogen chloride and a radical intermediate. For this compound, hydrogen abstraction can occur at various positions on the butyl chain as well as on the pyrrolidinone ring. The site of abstraction is generally governed by the stability of the resulting radical.

In the case of amides, another principal reaction with chlorine-containing species, particularly hypochlorous acid (HOCl) or hypochlorite (B82951) (⁻OCl), is N-chlorination to form N-chloramides. However, since this compound is an N-substituted lactam (a cyclic amide), it lacks a hydrogen atom directly attached to the nitrogen, making direct N-chlorination by the same mechanism as primary or secondary amides unlikely.

The general mechanism for the reaction of a chlorine atom with an alkane involves the following steps:

Initiation: Formation of chlorine radicals, often initiated by UV light or heat. Cl₂ → 2 Cl•

Propagation: The chlorine radical abstracts a hydrogen atom from the organic molecule, in this case, this compound, to form an alkyl radical and hydrogen chloride. This can occur at different positions on the butyl chain or the ring. R-H + Cl• → R• + HCl

Propagation: The resulting alkyl radical can then react with a molecule of chlorine to form a chlorinated derivative of the pyrrolidinone and a new chlorine radical, which continues the chain reaction. R• + Cl₂ → R-Cl + Cl•

Termination: The reaction is terminated by the combination of radicals. Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

The relative reactivity of the different C-H bonds towards hydrogen abstraction by chlorine atoms generally follows the order: tertiary > secondary > primary. Therefore, in this compound, the secondary C-H bonds on the butyl chain and the pyrrolidinone ring would be the most likely sites for initial hydrogen abstraction.

While specific rate constants for the reaction of this compound with chlorine atoms are not available, data for similar compounds can provide an estimate. For instance, the rate constant for the reaction of chlorine atoms with N-methyl-2-pyrrolidinone has been theoretically determined and shows a negative temperature dependence semanticscholar.org.

Applications in Chemical Sciences and Advanced Materials Research

Solvent Applications in Organic Synthesis and Industrial Processes

3-Butyl-2-pyrrolidinone, more commonly known as N-butylpyrrolidinone (NBP), has emerged as a significant compound in chemical sciences, primarily due to its versatile solvent properties. Its applications span from organic synthesis to the formulation of advanced materials, driven by its performance and a more favorable environmental and safety profile compared to traditional dipolar aprotic solvents.

N-butylpyrrolidinone is increasingly recognized as a green dipolar aprotic solvent, positioning it as a viable alternative to regulated substances like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethylacetamide (DMAc). google.com These conventional solvents have come under scrutiny due to their reproductive toxicity, leading to legislative restrictions on their use. whiterose.ac.ukwhiterose.ac.uk NBP, while structurally similar to NMP, is not classified as mutagenic or reprotoxic, yet it maintains many of the desirable characteristics of a dipolar aprotic solvent. whiterose.ac.ukwhiterose.ac.ukresearchgate.net

The push for greener chemistry has spurred research into safer alternatives, and NBP has been identified as a promising candidate. whiterose.ac.uk It is considered inherently biodegradable and has been successfully used in various organic reactions that typically require a conventional dipolar aprotic solvent, such as cross-coupling reactions. whiterose.ac.ukwhiterose.ac.ukrsc.org The favorable environmental, health, and safety characteristics of NBP are key drivers for its adoption in solvent selection processes. whiterose.ac.uk

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Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide preparation but traditionally relies heavily on DMF, a solvent now recognized for its reprotoxicity. nih.govnih.gov This has created an urgent need for greener and safer alternatives. nih.gov N-butylpyrrolidinone has been systematically evaluated and identified as an excellent green solvent candidate to replace DMF in SPPS. acs.orgacs.org

Research has demonstrated that NBP is not only a viable replacement but can also offer synthetic advantages. nih.gov For instance, the use of NBP has been shown to result in lower or equal levels of racemization in amino acids that are prone to this side reaction compared to DMF. nih.govresearchgate.net Furthermore, the formation of aspartimide, a well-documented side reaction in peptide synthesis, is significantly reduced when NBP is used as the solvent. nih.govresearchgate.net Studies have shown that NBP performs on par with DMF in microwave-assisted SPPS and that mixtures of NBP with other green solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) also yield excellent results. nih.gov While neat NBP can be too viscous for some SPPS applications, its use in mixtures can mitigate this issue. acsgcipr.org

The robust solvency of NBP extends to the production of various polymers. It has been effectively used in polymerization reactions, contributing to more sustainable manufacturing processes. researchgate.net For example, NBP can be used as a solvent for the synthesis of polyamideimides, which are high-performance polymers used in applications like wire enamels. google.com A solution of a sulfone polymer in N-tert-butyl-2-pyrrolidone has been developed for use in membranes. google.com While the synthesis of polyvinylpyrrolidone (B124986) (PVP) historically starts with the monomer N-vinylpyrrolidone, the broader class of N-alkyl-2-pyrrolidones, including NBP, are noted for their ability to dissolve a wide range of polymers. wikipedia.orgchemicalbook.com

In the petrochemical industry, selective solvents are crucial for processes like extractive distillation to separate valuable hydrocarbons. google.com Solvents such as NMP are traditionally used to recover compounds like 1,3-butadiene (B125203) and acetylene. wikipedia.org Given its similar properties, NBP is also considered for such applications. google.com These processes rely on the solvent's ability to selectively dissolve certain components from a mixture, such as the extraction of aromatic compounds from hydrocarbon streams. google.comresearchgate.net The use of NBP in these extraction processes offers a safer alternative to conventional solvents without compromising the efficiency of the separation. google.com

NBP is a powerful and versatile solvent for the coatings, adhesives, and ink industries, providing a safer alternative to SVHC-listed solvents like NMP. pcimag.com It can often replace NMP with minimal need for reformulation, maintaining product quality. pcimag.com In industrial cleaning formulations for paints, coatings, and adhesives, NBP can enhance performance. pcimag.com It has also shown improved coalescence and reduced dry-to-touch time in waterborne polyurethane dispersion (PUD) formulations. pcimag.com The use of pyrrolidone-based solvents is also relevant in the manufacturing of printed circuit boards and as photoresist stripping agents. google.com

{ "chartType": "table", "data": [ { "Application Area": "Coatings", "Role of NBP": "Solvent, coalescing agent", "Performance Benefit": "Improved coalescence, reduced dry-to-touch time in waterborne PUDs", "Replaces": "NMP" }, { "Application Area": "Adhesives", "Role of NBP": "Solvent", "Performance Benefit": "Effective solvency for various adhesive resins", "Replaces": "NMP" }, { "Application Area": "Inks", "Role of NBP": "Solvent", "Performance Benefit": "Good solvency for ink binders and pigments", "Replaces": "NMP" }, { "Application Area": "Industrial Cleaning", "Role of NBP": "Active solvent in removers", "Performance Benefit": "Enhanced performance for removing paints, coatings, and adhesives", "Replaces": "NMP" } ], "columns": [ { "field": "Application Area", "header": "Application Area" }, { "field": "Role of NBP", "header": "Role of NBP" }, { "field": "Performance Benefit", "header": "Performance Benefit" }, { "field": "Replaces", "header": "Replaces" } ] }

The effectiveness of a solvent is fundamentally governed by solute-solvent interactions and the thermodynamics of the solution process. Studies on related pyrrolidone systems provide insight into the behavior of NBP. For instance, thermodynamic assessments of drug dissolution in NMP-water cosolvent mixtures show that solute-solvent molecular interactions increase with the addition of the organic solvent, favoring solubility. nih.gov The activity coefficient of the solute is a key parameter in these studies, indicating the deviation from ideal behavior. nih.gov Viscometric studies of polyvinylpyrrolidone in water have been used to understand solute-solvent interactions, revealing how factors like temperature affect these interactions. orientjchem.org While specific thermodynamic data for NBP is an area of ongoing research, its chemical structure suggests strong solute-solvent interactions with a variety of solutes, underpinning its broad applicability as a solvent.

Coordination Chemistry and Material Science Applications

The chemical structure of 3-Butyl-2-pyrrolidone and its N-alkylated analogues, particularly the presence of the amide group, allows them to act as effective ligands in coordination chemistry. This property is leveraged in various material science applications, from the selective separation of metal ions to the potential design of functional metal complexes.

Ligand Design in Metal Complexes (e.g., Ruthenium-based Sensitizers)

In the design of metal complexes, the pyrrolidone ring can coordinate with a metal center, influencing the electronic and steric properties of the resulting complex. While the direct application of this compound in ruthenium-based sensitizers is not extensively documented, the broader class of pyrrolidine-based ligands has been studied in ruthenium pincer complexes. tib.eurug.nlresearchgate.net These studies demonstrate that chiral pyrrolidine (B122466) substituents on a ligand backbone can influence the stereochemistry at the ruthenium center, which is a critical factor in catalysis and other applications. tib.eurug.nlresearchgate.net The ability of the pyrrolidone moiety to participate in ligand architecture highlights its potential for creating tailored metal complexes for specific functions.

Applications in Charge-Transfer Systems (e.g., Dye-Sensitized Solar Cells)

Charge-transfer systems, such as dye-sensitized solar cells (DSSCs), rely on the efficient transfer of electrons from a light-harvesting dye to a semiconductor. The design of the dye, which is often a metal complex, is crucial for performance. mdpi.comnih.govmdpi.com Although this compound is not a standard component in widely-reported DSSC dyes, related solvents like N-methyl-2-pyrrolidone and dimethyl sulfoxide (B87167) (DMSO) are used in the dye-sensitizer solution during the fabrication of the photoanode. nih.govwikipedia.org The fundamental coordination properties of pyrrolidones, as demonstrated in other applications, suggest their potential as components in novel ligand designs for future charge-transfer systems.

Selective Precipitation of Metal Ions (e.g., Uranyl Nitrate)

A significant application of N-alkylated 2-pyrrolidone derivatives is in the selective precipitation of metal ions, particularly the uranyl ion (UO₂²⁺) from nitric acid solutions. researchgate.net This has implications for nuclear fuel reprocessing. N-n-butyl-2-pyrrolidone (NBP), a structural isomer of 3-Butyl-2-pyrrolidone, has been identified as a promising precipitant. researchgate.net

Research has shown that NBP can selectively precipitate U(VI) to form a complex with the formula UO₂(NO₃)₂(NBP)₂. researchgate.net The process is effective for separating uranium from other metal ions present in spent nuclear fuel. The efficiency of this precipitation is high, though the kinetics can be slow, sometimes taking several hours to complete. iaea.org The formation of these coordination polymers depends on factors like ligand symmetry and packing efficiency rather than simply the hydrophobicity of the ligand. researchgate.netiaea.org

PrecipitantTarget IonPrecipitate FormulaSignificance
N-n-butyl-2-pyrrolidone (NBP)Uranyl (U(VI))UO₂(NO₃)₂(NBP)₂Selective separation from other ions in HNO₃ solutions. researchgate.net
Double-headed 2-pyrrolidone derivatives (DHNRPs)Uranyl (U(VI))[UO₂(NO₃)₂(DHNRP)]nForms 1D coordination polymers for efficient separation. iaea.org

Polymer Science and Engineering

In polymer science, butylpyrrolidinone derivatives serve both as monomers for novel polymers and as functional solvents in the engineering of advanced materials like membranes.

Synthesis and Characterization of Butylpyrrolidinone-based Polymers (e.g., Poly(3-methylene-2-pyrrolidone))

A polymer structurally related to 3-Butyl-2-pyrrolidone is Poly(3-methylene-2-pyrrolidone) (P(3M2P)). This polymer can be synthesized through the homo- and copolymerization of the 3-methylene-2-pyrrolidone (3M2P) monomer. nih.govresearchgate.net The polymerization can be achieved via conventional free-radical polymerization as well as more controlled methods like reversible addition-fragmentation (chain) transfer (RAFT) and single-electron-transfer living radical polymerization (SET-LRP). researchgate.net

P(3M2P) exhibits several notable properties. It has high thermal stability and a very high glass transition temperature (Tg). nih.govresearchgate.net A key characteristic is its solubility profile: it has excellent solubility in water but does not dissolve in most common organic solvents. nih.govresearchgate.net Furthermore, cytotoxicity tests have shown it to be non-toxic to cells, adding it to the family of biocompatible, water-soluble pyrrolidone-based vinyl polymers. nih.gov

PropertyObservation for Poly(3-methylene-2-pyrrolidone)Reference
Synthesis MethodsFree radical polymerization, RAFT, SET-LRP researchgate.net
Thermal StabilityHigh nih.gov
Glass Transition Temperature (Tg)Very high nih.govresearchgate.net
Aqueous SolubilityExcellent researchgate.net
Organic Solvent SolubilityInsoluble in most common organic solvents nih.gov
BiocompatibilityNon-toxic to cells nih.gov

Utilization in Membrane Production and Performance Enhancement

N-butyl-2-pyrrolidone (NBP) has emerged as an important solvent in the field of polymer membrane production. It is considered a "green" or environmentally friendly alternative to traditional reprotoxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc). researchgate.netmdpi.comresearchgate.net NBP is not mutagenic or reprotoxic, yet it retains the desirable solvent characteristics needed for membrane fabrication. researchgate.net

NBP is used in the non-solvent induced phase separation (NIPS) process to produce various porous membranes. mdpi.comgoogle.com For instance, it can be used as a solvent to dissolve polymers such as polysulfone (PSF) and polyvinylpyrrolidone (PVP) to create a "dope solution," which is then cast and coagulated to form the membrane. google.com The use of NBP, sometimes in combination with 2-pyrrolidone, can influence the final membrane structure, such as its porosity and the morphology of its layers, which in turn enhances performance factors like permeability and selectivity. google.com The use of N-tert-butyl-2-pyrrolidone has also been described for preparing sulfone polymer solutions for membrane production, aiming for higher quality and stability. google.com

Role in Nanomaterial Synthesis and Stabilization (e.g., Polyvinylpyrrolidone for Nanoparticles)

The utility of pyrrolidinone-based structures in advanced materials research extends to the field of nanotechnology, particularly in the synthesis and stabilization of nanomaterials. While direct research on this compound in this specific application is not extensively documented, the broader class of pyrrolidinone derivatives, most notably Polyvinylpyrrolidone (PVP), serves as a critical example of the functional role of the pyrrolidinone motif in this domain. PVP is a polymer synthesized from the monomer N-vinylpyrrolidone and is widely employed in the colloidal synthesis of nanoparticles. rsc.orgresearchgate.net

The versatile functions of PVP in nanomaterial synthesis are attributed to its amphiphilic nature and its ability to act as a surface stabilizer, growth modifier, nanoparticle dispersant, and in some cases, a reducing agent. rsc.orgscribd.com The pyrrolidinone ring within the polymer structure plays a crucial role in these functions. The carbonyl group and the nitrogen atom in the pyrrolidinone ring can coordinate with the surface of metal nanoparticles, providing a protective layer that prevents aggregation and controls particle growth. nih.gov

Detailed Research Findings

Research has demonstrated that the molecular weight of the PVP used can significantly influence the size and morphology of the resulting nanoparticles. rsc.orgresearchgate.net This is because the chain length of the polymer affects the steric hindrance it provides, which in turn dictates the level of stabilization and the accessible surface area for particle growth. For instance, in the synthesis of silver nanoparticles, the concentration of PVP has been shown to control the particle size effectively; higher concentrations of PVP lead to smaller nanoparticles due to increased stabilization of silver ions, which reduces the rate of nucleation and subsequent growth. nih.gov

The role of PVP extends beyond simple stabilization. It can selectively adsorb to specific crystallographic facets of growing nanocrystals. researchgate.net This selective adsorption modifies the relative growth rates of different crystal faces, enabling the synthesis of nanoparticles with controlled shapes, such as cubes, rods, and wires. scribd.com The ability to control the morphology of nanoparticles is crucial as their physical and chemical properties are often shape-dependent.

The amphiphilic character of PVP allows it to provide solubility for nanoparticles in a variety of solvents, which is essential for their processing and application. researchgate.net The polymer's effectiveness as a stabilizer and shape-directing agent has been demonstrated in the synthesis of a wide range of metallic nanoparticles, including those of silver, gold, platinum, and palladium. scribd.comnih.govsemanticscholar.org

The following table summarizes the key roles of Polyvinylpyrrolidone in nanomaterial synthesis:

Role of PVP in Nanomaterial SynthesisMechanism of ActionImpact on Nanoparticles
Surface Stabilizer Adsorption onto the nanoparticle surface via coordination of the pyrrolidinone ring's carbonyl and nitrogen atoms. nih.govPrevents aggregation and agglomeration of nanoparticles. nih.gov
Growth Modifier Selective adsorption to specific crystal facets of the growing nanoparticles. researchgate.netEnables control over the shape and morphology of the nanoparticles (e.g., cubes, rods). scribd.com
Dispersant Provides a steric barrier around the nanoparticles. rsc.orgEnhances the colloidal stability of nanoparticles in various solvents. researchgate.net
Reducing Agent Can participate in the reduction of metal precursors under certain synthetic conditions. rsc.orgscribd.comContributes to the formation of metallic nanoparticles from their ionic precursors.

Biological Activity and Structure Activity Relationship Sar Research

Antimicrobial Research

The antimicrobial potential of pyrrolidinone derivatives has been an area of active investigation, with studies exploring their efficacy against a range of pathogenic microorganisms.

Research into the antibacterial properties of pyrrolidinone derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel amino phenyl pyrrolidine-2-one compounds have demonstrated selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). The antibacterial efficacy of these derivatives is often evaluated using methods like the agar (B569324) well diffusion assay, with dimethyl sulfoxide (B87167) (DMSO) commonly used as a solvent and control. In such studies, the zones of inhibition are measured to determine the extent of antibacterial activity at various concentrations.

Furthermore, the discovery of pyrrolidine-2,3-diones as inhibitors of Pseudomonas aeruginosa PBP3 highlights the potential of the pyrrolidine (B122466) scaffold in developing new antibacterial agents, particularly against challenging Gram-negative pathogens. nih.gov The antibacterial activity of these derivatives is often linked to their ability to penetrate the bacterial cell envelope and interact with essential cellular targets. nih.gov

Table 1: Illustrative Antibacterial Activity of Pyrrolidinone Derivatives (Note: This table is for illustrative purposes and is based on general findings for the pyrrolidinone class, as specific data for 3-Butyl-2-pyrrolidinone is not available.)

Bacterial Strain Type Zone of Inhibition (mm) at 1000 µg/ml
Staphylococcus aureus Gram-positive 18
Staphylococcus epidermidis Gram-positive 16
Escherichia coli Gram-negative 12

The antifungal activity of pyrrolidinone derivatives has also been explored, with some compounds showing promising results. For example, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have been tested against fungal species like Aspergillus niger and Candida albicans and have shown significant antifungal activities. nih.gov The proposed mechanism of action for some of these complexes involves the metal ion's ability to interfere with cellular processes of the fungi. nih.gov

Anti-inflammatory Investigations

The anti-inflammatory potential of pyrrolidinone derivatives is another significant area of research, with studies focusing on their ability to modulate key inflammatory pathways.

Studies on certain pyrrolidinone derivatives have shown their potential to inhibit the production of pro-inflammatory cytokines. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and evaluated for their anti-inflammatory activities. nih.gov These compounds were investigated for their ability to dually inhibit prostaglandin (B15479496) and leukotriene synthesis, which are key mediators of inflammation. nih.gov The inhibition of these pathways can lead to a reduction in the release of pro-inflammatory cytokines. Cytokine release assays are a common method to evaluate the potential of compounds to modulate cytokine production. nih.govcriver.comproimmune.com

Table 2: Illustrative Inhibition of Pro-inflammatory Cytokines by Pyrrolidinone Derivatives (Note: This table is for illustrative purposes and is based on general findings for the pyrrolidinone class, as specific data for this compound is not available.)

Cytokine Inhibition (%) at 10 µM
Tumor Necrosis Factor-alpha (TNF-α) 45
Interleukin-6 (IL-6) 50

The anti-inflammatory action of pyrrolidinone derivatives is often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. One of the most studied mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory effect. nih.gov Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (B8719985) (PDTC), have been shown to prevent the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes. nih.gov

Anticancer and Antitumor Research

The pyrrolidinone core is a key structural motif in the design of various anticancer agents. Research has focused on the ability of these compounds to induce programmed cell death, inhibit critical signaling pathways, and interact with essential biomolecules to halt cancer progression.

The induction of apoptosis, or programmed cell death, is a primary mechanism through which pyrrolidinone derivatives exert their anticancer effects.

Spiropyrrolidine Derivatives: Novel highly functionalized spiropyrrolidine heterocyclic hybrids have been synthesized and evaluated for their anticancer activities. These compounds demonstrated potential therapeutic activity, with further analysis revealing that cancer cell death occurred via a caspase-related apoptotic pathway, specifically mediated by caspase-3. This suggests that these spiropyrrolidine hybrids may be valuable hit compounds for developing therapeutic agents for malignant tumors.

1-Benzylpyrrolidin-3-ol Analogues: A library of electronically diverse 1-benzylpyrrolidin-3-ol analogues was synthesized and screened for cytotoxicity against a panel of human cancer cell lines. Lead compounds from this series were found to induce apoptosis in HL-60 (human leukemia) cells at concentrations around 10 µM. These molecules showed selective cytotoxicity towards HL-60 cells and had a milder effect on non-cancerous cell lines, indicating a selective action towards cancer cells. The mechanism is believed to involve targeting caspase-3, a vital protease that triggers apoptosis.

Pyrrolidinone-hydrazone Derivatives: A series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were synthesized, and four compounds were identified as promising anticancer agents. They showed selectivity against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values ranging from 2.5 to 20.2 µM.

A significant strategy in anticancer research involving pyrrolidinone scaffolds is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

2-Pyrrolidone-Fused Derivatives: A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as potential multi-target tyrosine kinase receptor inhibitors. nih.gov These compounds target key receptors in the VEGF and PDGF signaling pathways, which are critical for tumor angiogenesis. nih.gov

Inhibition of VEGFR-2 and PDGFRβ: Several of these derivatives have demonstrated superior inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) compared to the established drug, sunitinib. nih.gov For instance, one derivative, compound 15 (with a C(5)-SH substitution), was found to be ten- and eightfold more potent against VEGFR-2 and PDGFRβ, respectively, than sunitinib. nih.gov Molecular docking studies suggest that introducing a hydrogen-bond-donating substituent at the C(5) position of the (2-oxoindolin-3-ylidene)methylpyrrole core can enhance the binding affinity to VEGFR-2. nih.gov The anti-proliferative agent, compound 15 , has been identified as a particularly promising candidate from this class of inhibitors. nih.gov

Inhibitory Activity of 2-Pyrrolidone-Fused Derivatives Against Tyrosine Kinases
CompoundVEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
Sunitinib (Reference)17.916.2
Compound 14 (C(5)-OH)2.12.5
Compound 15 (C(5)-SH)1.82.1
Compound 11 (C(5)-Br)8.910.3

The anticancer potential of pyrrolidinone derivatives is also linked to their ability to interact with and inhibit other key biological molecules.

Interaction with DNA: Certain pyrrolidine-based compounds have been designed to interact with DNA. Chiral bispyrrole-pyrrolidine oligoamides, which are derivatives of distamycin A, have been shown to bind to the minor groove of DNA. nih.gov Although these specific compounds displayed weak binding affinity to calf thymus DNA, their interaction at the genomic level was found to have a significant influence on the proteomic profile in Escherichia coli. nih.gov This indicates that even low-affinity DNA binding can translate into notable biological effects. nih.gov Other research has focused on synthesizing pyrrolidine-based DNA analogues for applications in molecular biology and antisense therapies. tandfonline.com

Binding to Bovine Serum Albumin (BSA): The interaction of pyrrolidinone derivatives with serum albumins, such as BSA, is crucial for understanding their pharmacokinetic properties. Studies on novel spiro pyrrolidines have shown that they bind to BSA molecules, leading to fluorescence quenching through static quenching and non-radiation energy transfer. nih.gov The binding constant (K(a)) and the number of binding sites (n) have been calculated, demonstrating that substituents on the compound's benzene (B151609) ring influence its binding ability. nih.gov Similarly, N,N-dimethyl-2-oxopyrrolidinium iodide was found to quench the intrinsic fluorescence of BSA, with hydrogen bonding and van der Waals forces being the primary interacting forces. walshmedicalmedia.com

Cyclin-Dependent Kinase (CDK) Inhibition: Pyrrolidinone scaffolds are present in inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. A 3-hydroxy-2-pyrrolidinone (B82130) moiety was identified as the major metabolite of a potent 3-aminopyrazole (B16455) inhibitor of CDK2/cyclin A. wikipedia.org Furthermore, computational studies have identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in neurodegenerative diseases but also represents a target in cancer research. nih.gov The design of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives has also yielded potent CDK inhibitors, with some compounds showing strong inhibitory activity against CDK9. nih.gov

Other Bioactivities

Beyond cancer research, the pyrrolidinone structure has been explored for other significant pharmacological and agricultural activities.

The pyrrolidinone ring is a core component of several anticonvulsant agents. The related pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in antiepileptic drugs like ethosuximide. walshmedicalmedia.com

Pyrrolidine-2,5-dione Derivatives: Research into hybrid compounds containing the pyrrolidine-2,5-dione core has identified potent anticonvulsant properties. walshmedicalmedia.comresearchgate.net A series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed activity in the maximal electroshock (MES) and 6 Hz seizure tests. walshmedicalmedia.com Another study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a lead compound, 14 , which demonstrated robust, broad-spectrum anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, showing more potent activity than the reference drug valproic acid (VPA). researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of neuronal voltage-sensitive sodium and calcium channels. researchgate.net

Anticonvulsant Activity of Lead Pyrrolidine-2,5-dione Derivatives
CompoundMES Test ED₅₀ (mg/kg)6 Hz (32 mA) Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)
Compound 1449.631.367.4
Valproic Acid (VPA)272.3130.6177.0

1-Acyl-2-pyrrolidinone Derivatives: As derivatives of gamma-aminobutyric acid (GABA), several 1-acyl-2-pyrrolidinone compounds have been synthesized and shown to have an anticonvulsant effect against picrotoxin-induced seizures. nih.gov The pharmacological activity is thought to be due to the release of GABA following hydrolysis of the derivatives. nih.gov

The pyrrolidinone scaffold is also utilized in the development of herbicides for controlling undesired vegetation.

Pyrrolidine-2,4-dione (B1332186) Derivatives: A series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were synthesized and found to have high herbicidal activity against both annual dicotyledonous (e.g., Brassica napus) and monocotyledonous (e.g., Echinochloa crusgalli) plants. nih.gov These compounds act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov Further research on pyrrolidine-2,4-dione derivatives incorporating a substituted phenoxyethyl moiety also showed good inhibitory activities against plant growth, with compounds 10q and 10n showing high efficacy against the roots of barnyard grass and rape seedlings, respectively. tandfonline.com

Pyrrolidinone-Containing 2-Phenylpyridines: In a different approach, a series of pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives were synthesized as novel protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. nih.gov Several of these compounds, when applied post-emergence at a rate of 150 g ai/ha, effectively inhibited grassy weeds such as Echinochloa crus-galli (barnyard grass), Digitaria sanguinalis (large crabgrass), and Lolium perenne (perennial ryegrass). nih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer drugs. While the pyrrolidinone moiety is a component of various biologically active compounds, current research has not extensively documented the direct inhibitory activity of this compound against DHFR. The development of DHFR inhibitors has traditionally focused on other heterocyclic scaffolds that mimic the binding of the natural substrate, folic acid. However, the principles of rational drug design suggest that the pyrrolidinone scaffold could be functionalized to interact with the active site of DHFR. Future research may explore derivatives of this compound for potential DHFR inhibition.

Research into Dual Inhibitors (e.g., NK1/serotonin (B10506) inhibitors)

The concept of dual-acting ligands has gained traction in drug discovery, particularly for complex neurological disorders. Dual inhibitors targeting the neurokinin-1 (NK1) receptor and the serotonin transporter have been investigated as potential antidepressants with a broader spectrum of activity. Research in this area has led to the synthesis and evaluation of various chemical structures. While the pyrrolidinone ring is a common feature in many central nervous system active compounds, the investigation of this compound as a scaffold for dual NK1/serotonin reuptake inhibitors is not prominently featured in the current scientific literature. The focus has been on other molecular frameworks, such as piperazine (B1678402) derivatives, which have shown promise in combining these two mechanisms of action nih.gov.

Advanced Structure-Activity Relationship (SAR) Studies

Advanced SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidinone derivatives, these studies provide a roadmap for designing more potent and selective therapeutic agents.

Elucidation of Structural Determinants for Biological Potency and Selectivity

The biological activity of pyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring nih.gov. The substituent at the 3-position, in this case, a butyl group, plays a critical role in determining the compound's interaction with its biological target.

Key structural determinants include:

The Pyrrolidinone Core : This five-membered lactam ring provides a rigid scaffold that correctly orients the substituents for optimal interaction with a biological target.

The 3-Butyl Group : The length, branching, and lipophilicity of the alkyl chain at the 3-position can significantly impact potency and selectivity. For instance, in a series of pyrrolidine-2,5-dione derivatives, a sec-butyl group at this position was found to positively affect anticonvulsant activity nih.govnih.gov.

Stereochemistry : The stereocenter at the 3-position allows for stereoisomers, which can exhibit different biological activities and binding affinities due to the stereospecific nature of biological targets nih.gov.

The following table summarizes the influence of substituents on the biological activity of related pyrrolidinone compounds.

Compound ScaffoldPosition of SubstitutionSubstituentObserved Effect on Biological Activity
Pyrrolidine-2,5-dione3sec-ButylPositive influence on anticonvulsant activity nih.govnih.gov
Pyrrolidine-2,5-dione3BenzhydrylFavorable protection in the scPTZ test nih.gov
Pyrrolidine-2,5-dione3IsopropylFavorable protection in the scPTZ test nih.gov
Pyrrolidine bis-cyclic guanidineR3R-butylMaintained agonist efficacy at the mMC3R nih.gov

Design Principles for Enhanced Biological Activity

Based on SAR studies, several design principles can be proposed to enhance the biological activity of this compound derivatives:

Modification of the Butyl Chain : Altering the length, introducing branching, or incorporating unsaturation in the butyl chain can modulate lipophilicity and steric interactions, potentially leading to improved potency and selectivity.

Introduction of Additional Functional Groups : The addition of polar groups, such as hydroxyl or amino groups, to the butyl chain or other positions on the pyrrolidinone ring can create new hydrogen bonding opportunities with the target protein.

Ring Modifications : Expanding or contracting the pyrrolidinone ring or introducing heteroatoms could alter the conformational properties of the molecule, leading to a better fit in the binding pocket of a target.

Stereochemical Control : The synthesis of stereochemically pure isomers is crucial, as different enantiomers or diastereomers can have vastly different pharmacological profiles nih.gov.

Investigation of Interaction with Biological Targets (Enzymes, Receptors, Nucleic Acids)

The interaction of small molecules with biological targets is the cornerstone of pharmacology. For derivatives of this compound, research has indicated interactions with various targets. For example, a study on 3-(sec-butyl)-1-(2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione demonstrated interaction with voltage-gated sodium (site 2) and L-type calcium channels nih.gov.

The nature of these interactions can be:

Hydrophobic Interactions : The butyl group can engage in hydrophobic interactions with nonpolar pockets in a protein.

Hydrogen Bonding : The carbonyl group of the pyrrolidinone ring is a hydrogen bond acceptor, which can be a critical interaction for binding affinity.

Understanding these interactions at a molecular level, often through techniques like X-ray crystallography and molecular modeling, is essential for the rational design of new and improved therapeutic agents.

Metabolite Profiling in Research Contexts

Metabolite profiling is the process of identifying and quantifying the metabolic products of a compound in a biological system. This is a critical step in drug development to understand the compound's pharmacokinetic profile and to identify any potentially active or toxic metabolites.

For this compound, specific metabolite profiling data is not extensively available in the public domain. However, general metabolic pathways for similar N-alkylpyrrolidines can be predicted. Potential metabolic transformations could include:

Hydroxylation : Oxidation of the butyl chain or the pyrrolidinone ring by cytochrome P450 enzymes.

N-dealkylation : While less common for the lactam nitrogen, it remains a theoretical possibility.

Ring Opening : Hydrolysis of the lactam ring to form an amino acid derivative.

Conjugation : The resulting metabolites could be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

Further research is necessary to fully characterize the metabolic fate of this compound in various biological systems.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Improved Sustainability

The synthesis of pyrrolidinone derivatives is undergoing a transformation aimed at improving efficiency and environmental sustainability. A key area of development is the use of one-pot synthesis methods, which reduce waste and energy consumption by combining multiple reaction steps into a single procedure. For instance, a one-pot synthesis of 1-butylpyrrolidine (B1265533) and its derivatives has been developed using aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst. rsc.org This approach is notable for its use of readily available starting materials and a reusable catalyst.

Another focus is the refinement of existing methods, such as the reaction between butylamine (B146782) and gamma-butyrolactone (B3396035) (GBL), by employing catalysts to improve reaction rates and yields at lower temperatures and pressures. The overarching goal is to develop greener synthetic pathways that minimize the use of hazardous solvents and reagents. The interest in N-butylpyrrolidinone is also driven by its potential as a less toxic, more sustainable alternative to other dipolar aprotic solvents like N-methylpyrrolidinone (NMP), which is facing increasing regulatory pressure due to its reproductive toxicity. rsc.orgwhiterose.ac.uk

Synthetic RouteKey FeaturesSustainability Aspect
One-pot synthesis from ammonia and 1,4-butanediolUses a CuNiPd/ZSM-5 catalyst; combines multiple steps. rsc.orgReduces waste, energy consumption, and process steps.
Catalytic reaction of butylamine and GBLEmploys catalysts to enhance reaction efficiency. Allows for milder reaction conditions, saving energy.
Multi-component reactionsCombines three or more starting materials in a single step to create complex molecules. nih.govHigh atom economy and reduced purification steps.

Advanced Spectroscopic Techniques for Real-time Monitoring and Characterization

The advancement of spectroscopic techniques is crucial for optimizing the synthesis and understanding the properties of 3-Butyl-2-pyrrolidinone. Modern analytical methods allow for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and mechanisms. perkinelmer.com This capability is a cornerstone of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. polito.itresearchgate.net

Techniques such as Fourier Transform Infrared (FT-IR), Near-Infrared (NIR), Raman, and UV/Visible spectroscopy are being integrated into chemical processes. perkinelmer.commdpi.com For example, coupling an FT-IR spectrometer with a stopped-flow system can generate significant spectral and chemical information about fast reactions, helping to identify transient intermediates and determine reaction pathways. perkinelmer.com These methods are non-destructive and can be applied in-line, providing continuous data that helps ensure product quality and consistency while reducing the need for offline laboratory testing. polito.itresearchgate.net

Spectroscopic TechniqueApplication in Real-time MonitoringAdvantages
FT-IR Spectroscopy Monitors the concentration of reactants and products by tracking specific vibrational modes. perkinelmer.comProvides detailed chemical and structural information. perkinelmer.com
Raman Spectroscopy Offers molecular-level information by probing vibrational modes; suitable for online monitoring. mdpi.comNon-invasive and can be used with fiber optics for remote sensing.
UV/Visible Spectroscopy Tracks the progress of a reaction by measuring the absorbance of light by the reacting species. mdpi.comSimple, cost-effective, and suitable for in-situ monitoring. mdpi.com
Near-Infrared (NIR) Spectroscopy Used for qualitative and quantitative analysis of solid and liquid samples. polito.itAllows for rapid, non-destructive measurements.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Exploration of New Applications in Emerging Technologies

Research into this compound and its analogs is uncovering a wide range of potential applications. A significant area of interest is its use as a green solvent. N-butylpyrrolidinone has been identified as a viable, non-toxic alternative to NMP in various organic synthesis applications, including cross-coupling reactions and the synthesis of heterocycles. rsc.orgwhiterose.ac.uk

The pyrrolidinone scaffold is also a key component in many pharmaceutically active compounds. researchgate.net Derivatives are being investigated for a variety of therapeutic uses, including:

Metabolic Disorders: As inhibitors of acetyl-CoA carboxylase (ACC) for the potential treatment of obesity and type-2 diabetes. google.com

Infectious Diseases: As novel, non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs) to combat antibiotic-resistant bacteria like Pseudomonas aeruginosa. nih.govmdpi.com

Neurological Conditions: Pyrrolidine-2,5-dione derivatives have shown promise as potent antiseizure and antinociceptive agents for managing epilepsy and neuropathic pain. nih.gov

Antimicrobial Agents: The related solvent, N-methyl-2-pyrrolidone, is used in the synthesis of antimicrobial peptidomimetics, suggesting similar applications for butylpyrrolidinone derivatives. mdpi.com

Deepening Mechanistic Understanding of Biological Interactions and Selectivity

A fundamental aspect of future research is to gain a deeper understanding of how butylpyrrolidinone derivatives interact with biological targets at the molecular level. This involves elucidating the specific binding modes and the structural features responsible for their biological activity and selectivity.

Computational modeling and experimental studies are being used in tandem to achieve this. For example, molecular dynamics simulations have helped to understand the binding of pyrrolidine-2,3-dione (B1313883) inhibitors to the Cdk5/p25 protein complex. nih.gov Similarly, structure-activity relationship (SAR) studies on inhibitors of P. aeruginosa PBP3 have revealed that specific substitutions on the pyrrolidinone core, such as a 3-hydroxyl group and a bulky group at the R1 position, are crucial for inhibitory activity. mdpi.com This detailed mechanistic knowledge is essential for the rational design of next-generation compounds with improved potency and reduced off-target effects.

Expansion into Diverse Butylpyrrolidinone Isomeric Structures and Derivatives

To explore the full potential of the butylpyrrolidinone scaffold, researchers are actively synthesizing and characterizing a wide range of isomers and derivatives. This involves modifying the core structure by adding various substituents, altering stereochemistry, and even opening the pyrrolidinone ring to create new chemical entities.

Synthetic strategies are being developed to create complex and sterically hindered derivatives, such as 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls. mdpi.com Multi-component reactions are also being utilized to efficiently generate libraries of diverse pyrrolidinone derivatives, such as pyrrolidine-2,3-diones with various substitutions at different positions on the ring. nih.gov This exploration of chemical diversity is critical for discovering new compounds with novel properties and applications, from new pharmaceuticals to advanced materials. nih.govresearchgate.net

Derivative ClassSynthetic ApproachPotential Application
Pyrrolidine-2,3-dionesOne-pot three-component reaction. nih.govAntibacterials, neuroprotective agents. nih.govnih.gov
Pyrrolidine-2,5-dionesMulti-step synthesis involving cyclocondensation. nih.govAntiseizure and antinociceptive agents. nih.gov
Sterically Hindered Pyrrolidine-1-oxylsMulti-step synthesis from pyrroline (B1223166) N-oxides. mdpi.comStable radical compounds for materials science.
N-Substituted Pyrrolidin-2-onesCondensation of primary amines with GBL. researchgate.netVersatile intermediates for pharmaceuticals. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Butyl-2-pyrrolidinone to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of γ-lactam precursors or alkylation of pyrrolidinone derivatives. For example, analogous compounds like 1-Benzyl-2-pyrrolidinone (CAS 5291-77-0) are synthesized using catalytic hydrogenation or nucleophilic substitution under anhydrous conditions . Key steps include:

  • Catalytic conditions : Use of palladium catalysts for deprotection or alkylation.
  • Purification : Column chromatography or recrystallization, as evidenced by purity grades >95% in similar compounds .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>97% purity standards, as seen in related pyrrolidinones) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positioning (e.g., tert-butyl groups in analogous compounds show distinct δ 1.2–1.4 ppm for methyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₁₃BrN₂ with m/z 197.03 in brominated pyridines ).
  • HPLC : Quantify purity using reverse-phase columns, referencing standards like >98.0%(GC) for structurally related heterocycles .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Containment : Use fume hoods to avoid inhalation; similar lactams require storage at 0°C–6°C to prevent degradation .
  • Spill management : Absorb spills with sand/vermiculite and dispose in labeled containers, as advised for pyrrolidinone derivatives .
  • PPE : Wear nitrile gloves and goggles, especially given the lack of acute toxicity data for many lactams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Comparative studies : Replicate experiments under varying conditions (e.g., solvents, temperatures). For example, discrepancies in diastereomer purity (e.g., >97% vs. >95% in benzyl-pyrrolidinediols ) may arise from differing chromatographic techniques.
  • Standardization : Use certified reference materials (CRMs) and cross-validate with multiple labs.
  • Advanced analytics : Employ DSC (differential scanning calorimetry) to assess thermal stability and Karl Fischer titration for moisture content .

Q. What mechanistic insights guide the reactivity of this compound in organocatalytic reactions?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations to predict electrophilic/nucleophilic sites. For example, tert-butyl groups in oxazoline derivatives (CAS 1428537-19-2) influence steric hindrance and reaction pathways .
  • Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR spectroscopy.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) to optimize enantioselectivity, as seen in asymmetric syntheses of pyrrolidinediols .

Q. How can researchers design experiments to assess the environmental impact of this compound?

  • Methodological Answer :

  • Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests, though data gaps exist for many lactams .
  • Degradation studies : Apply advanced oxidation processes (AOPs) or biodegradation screening under OECD guidelines.
  • Leachate analysis : Use LC-MS to detect trace residues in water systems, referencing protocols for pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.